N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Description
“N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” is a chemical compound with the molecular formula C22H26N4O3 and a molecular weight of 394.475 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOc1ccc(cc1)c1cc2C(N(CC(NC3CCCCC3)=O)C=Cn2n1)=O . This notation provides a way to represent the structure of the molecule in a linear string of symbols.Physical and Chemical Properties Analysis
The compound has a logP value of 2.7082, a logD value of 2.7082, and a logSw value of -3.0509 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area of the compound was not specified in the search results.Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Research by Chkirate et al. (2019) has shown that pyrazole-acetamide derivatives can be used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, indicating potential for therapeutic applications in diseases associated with oxidative stress. The study highlights the role of hydrogen bonding in self-assembly processes of these complexes (Chkirate et al., 2019).
Pharmacological Potential
Faheem's (2018) work on 1,3,4-oxadiazole and pyrazole derivatives emphasizes their computational and pharmacological potential. These compounds were evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing that they possess a wide range of biological activities which could be beneficial in the development of new medications (Faheem, 2018).
Antimicrobial Activities
A study by Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating a pyrazole moiety. These compounds were tested for antibacterial and antifungal activities, revealing significant potential as antimicrobial agents. This suggests that such derivatives could be used in the development of new antimicrobial drugs (Saravanan et al., 2010).
Anti-inflammatory Evaluation
Hernández-Vázquez et al. (2018) described the synthesis of peptidic pyrazinones with anti-inflammatory capacity. These compounds showed promising results in an in vivo murine model, inhibiting edema and decreasing myeloperoxidase activity and leukocyte infiltration. This demonstrates the potential of these compounds in treating inflammatory conditions (Hernández-Vázquez et al., 2018).
Synthesis of Heterocyclic Compounds and Antitumor Evaluation
Shams et al. (2010) explored the synthesis of various heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antiproliferative activity against different cancer cell lines. This research offers a pathway for developing new antitumor agents (Shams et al., 2010).
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-29-18-10-8-16(9-11-18)19-14-20-22(28)25(12-13-26(20)24-19)15-21(27)23-17-6-4-3-5-7-17/h8-14,17H,2-7,15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHFHLGNUVCNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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